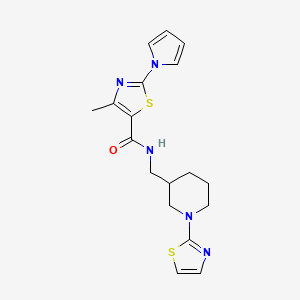

4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide

Descripción

4-Methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide is a structurally complex heterocyclic compound featuring a thiazole core substituted at the 2-position with a pyrrole ring and at the 4-position with a methyl group. The 5-carboxamide moiety is linked to a piperidin-3-ylmethyl group, which is further substituted at the 1-position of the piperidine ring with a thiazol-2-yl group.

The synthesis of such compounds typically involves multi-step processes, including coupling reactions between carboxylate intermediates and amines using classic reagents like HATU or EDCI .

Propiedades

IUPAC Name |

4-methyl-2-pyrrol-1-yl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5OS2/c1-13-15(26-18(21-13)22-7-2-3-8-22)16(24)20-11-14-5-4-9-23(12-14)17-19-6-10-25-17/h2-3,6-8,10,14H,4-5,9,11-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBXYIOJDRAHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3CCCN(C3)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide , with CAS number 1795418-64-2 , has garnered attention due to its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 387.5 g/mol . The structure includes a thiazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis . A study reported a minimum bactericidal concentration (MBC) of 7.8 µg/mL for related thiazole compounds, suggesting a promising avenue for developing antibacterial agents .

Anticancer Properties

Thiazole-containing compounds have been extensively studied for their anticancer potential. The compound's structural features suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that thiazole derivatives can exhibit IC50 values in the low micromolar range against different cancer cell lines, indicating robust cytotoxic activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |

| Compound B | Jurkat (human T lymphocyte) | 1.98 ± 1.22 |

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Thiazoles have been implicated in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial for neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors, targeting pathways involved in tumor growth and microbial resistance.

- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission and inflammation, modulating their activity.

- Oxidative Stress Regulation : By influencing oxidative stress pathways, thiazole compounds can mitigate cellular damage in various disease states.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives similar to the target compound:

- A study published in the Journal of Medicinal Chemistry explored a series of thiazole carboxamides and their effects on Vanin-1, a protein linked to oxidative stress regulation. These compounds exhibited promising anti-inflammatory properties .

- Another research effort focused on synthesizing novel thiazole analogs with enhanced anticancer activity through structure-activity relationship (SAR) analysis, revealing critical modifications that increased potency against cancer cell lines .

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole and pyrrole derivatives. Compounds containing these moieties have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-pyridine hybrids have demonstrated promising anti-breast cancer efficacy, outperforming standard treatments like 5-fluorouracil in some cases .

Anticonvulsant Properties

Research indicates that thiazole-containing compounds can possess anticonvulsant activity. A study involving thiazole-linked pyrrolidin derivatives showcased their effectiveness in protecting against seizures in animal models . The structure-activity relationship (SAR) analysis revealed that specific substitutions enhance anticonvulsant effects, suggesting that similar modifications in our compound might yield beneficial results.

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. The compound's structural features may contribute to its ability to inhibit bacterial growth or fungal infections. Research on related thiazole compounds has demonstrated activity against pathogenic strains, indicating that our compound could be explored for similar applications .

Synthesis and Structural Modifications

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The incorporation of thiazole and pyrrole units can be achieved through cyclization reactions or coupling strategies. Optimizing these synthetic pathways can lead to variations with enhanced biological activities.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, a series of thiazole-pyridine hybrids were synthesized and tested against several cancer cell lines (e.g., MCF-7, HepG2). One compound demonstrated an IC50 value significantly lower than that of established chemotherapeutics, suggesting a novel mechanism of action attributed to the thiazole moiety .

Case Study 2: Anticonvulsant Activity

A set of new thiazole-integrated compounds was evaluated for their anticonvulsant properties using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The most active analogs showed median effective doses that provided substantial protection against induced seizures, highlighting the therapeutic potential of this class of compounds .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its combination of pyrrole, thiazole, and piperidine motifs. Below is a detailed comparison with structurally or functionally related compounds from the literature:

Key Structural Analogs and Their Properties

Pharmacological Implications

- Thiazole-Pyrrole Synergy : The pyrrole substituent may enhance π-π stacking with hydrophobic kinase pockets, while the thiazole core contributes to hydrogen bonding. This is observed in Dasatinib’s binding to Abl kinase .

- Piperidine-Thiazole Linkage : The thiazol-2-yl-piperidine group in the target compound could improve blood-brain barrier penetration compared to Dasatinib’s piperazinyl group, which is more polar .

- Metabolic Stability : Oxadiazole-containing analogs () may exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to pyrrole-thiazole systems .

Q & A

Q. What are the established synthetic routes for 4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide, and what intermediates are critical?

The compound is synthesized via multi-step organic reactions. Key steps include:

- Preparation of thiazole and pyrrole intermediates, followed by coupling under controlled conditions (e.g., reflux in dimethylformamide or toluene).

- Use of α-haloketones and amines for thiazole ring formation .

- Final amide coupling using carbodiimide-based reagents to link the thiazole-pyrrole core to the piperidine-thiazole moiety . Critical intermediates: Thiazole-5-carboxylic acid derivatives and functionalized piperidine-thiazole scaffolds .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., pyrrole N-H protons at δ 8.5–9.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., calculated [M+H]+ for C16H12N4OS3: 380.04) .

- Infrared (IR) Spectroscopy: Identifies carbonyl stretches (C=O at ~1650 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .

- HPLC: Purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but require strict anhydrous conditions to prevent hydrolysis .

- Catalysts: Use of Pd/Cu catalysts for cross-coupling steps improves regioselectivity in thiazole formation .

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., amine alkylation) .

- Workflow Validation: Monitor reactions via TLC and quench intermediates to isolate reactive species .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis: Test compound solubility in DMSO/PBS mixtures to ensure consistent bioavailability in assays .

- Target Validation: Use CRISPR/Cas9 knockouts to confirm specificity for putative targets (e.g., kinase inhibition vs. off-target effects) .

- Metabolic Stability: Assess liver microsome stability to rule out rapid degradation as a cause of inconsistent IC50 values .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Thiazole Core Modifications:

- Electron-withdrawing groups (e.g., -CF3) enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .

- Piperidine N-substitution (e.g., thiazol-2-yl) improves blood-brain barrier penetration in CNS-targeted studies .

- SAR Studies: Replace pyrrole with imidazole to evaluate changes in antimicrobial activity (see MIC shifts in Gram+ vs. Gram– bacteria) .

Q. What computational methods predict binding modes with biological targets?

- Molecular Docking: Use AutoDock Vina to model interactions with cancer-related proteins (e.g., EGFR, VEGFR). Key residues: Asp831 (EGFR) and Lys868 (VEGFR) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2.0 Å indicates robust binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.